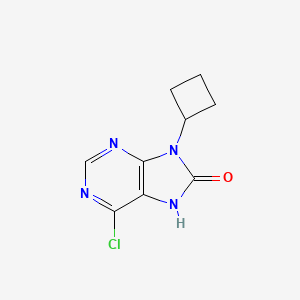

6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one

Description

The Purine (B94841) Heterocycle: Fundamental Importance in Chemical Biology and Medicinal Chemistry

The purine heterocycle, a structure composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of paramount importance in the fields of chemical biology and medicinal chemistry. researchgate.netnumberanalytics.com Purines are fundamental components of essential biomolecules, including nucleic acids (DNA and RNA), where adenine (B156593) and guanine (B1146940) play a crucial role in the storage and transmission of genetic information. numberanalytics.com Beyond their role in genetics, purine derivatives are central to cellular metabolism and energy transfer, most notably as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. numberanalytics.com They also function as signaling molecules in various intracellular transduction pathways, such as cyclic adenosine monophosphate (cAMP). numberanalytics.com

The diverse biological roles of purines have made their synthetic analogs a rich source of therapeutic agents. researchgate.netnih.gov The structural similarity of these analogs to endogenous purines allows them to interact with biological targets, leading to a wide array of pharmacological effects. researchgate.net Consequently, purine derivatives have been extensively developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.net The versatility of the purine scaffold allows for chemical modifications at various positions, enabling medicinal chemists to fine-tune their biological activity, selectivity, and pharmacokinetic properties, making it a privileged structure in drug discovery. researchgate.netnih.gov

The Purin-8(9H)-one Scaffold: Structural Features and Research Significance

The purin-8(9H)-one scaffold, also known as 8-oxopurine, is a specific class of purine derivative characterized by a carbonyl group at the C8 position of the purine ring. This structural feature significantly influences the molecule's electronic properties and potential for forming hydrogen bonds, which can be critical for binding to biological targets.

Research has highlighted the purin-8-one scaffold as a valuable core for developing inhibitors of various enzymes, particularly kinases. nih.gov For instance, series of 2,7,9-trisubstituted 8-oxopurines have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov The scaffold's rigid structure provides a foundation for attaching different substituents at positions N2, N7, and N9, which can modulate the compound's potency and selectivity against different kinases, such as cyclin-dependent kinases (CDKs). nih.gov The ability to systematically modify the scaffold allows for detailed structure-activity relationship (SAR) studies, guiding the design of more effective and selective therapeutic agents. nih.gov

Defining the Target Compound: 6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one

The precise chemical structure of This compound is defined by the purine core with specific substitutions: a chlorine atom at position 6, a cyclobutyl group at nitrogen 9, and an oxygen atom at position 8. The nomenclature "(9H)" indicates that in the foundational purine-8-one structure, the ninth nitrogen atom bears a hydrogen, which is substituted here by the cyclobutyl group. The "(7H)" notation points towards the common tautomeric form of the heterocycle where the hydrogen resides on the nitrogen at position 7.

Isomeric considerations are critical for this class of compounds.

Regioisomers : During synthesis, alkylation of a purine precursor can occur at different nitrogen atoms, primarily N7 and N9, leading to distinct regioisomers. The synthesis of 9-substituted purines often yields the N7-substituted isomer as a byproduct. These regioisomers can have significantly different chemical properties and biological activities. For example, a study on related cyclobutyl-purine derivatives noted that N-7 alkylation can induce strain in the molecule, which is not observed in the N-9 isomer. nih.gov

Tautomers : The purin-8-one ring can exist in different tautomeric forms, most commonly the N7-H and N9-H forms. The specific tautomer present can be influenced by the substitution pattern and the surrounding environment (e.g., solvent, protein binding pocket). The compound's name explicitly suggests the N9-cyclobutyl substitution, with the remaining labile proton likely residing on N7 in the solid state or in solution.

Table 1: Physicochemical Properties of this compound Note: This data is computationally predicted or sourced from chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClN₄O |

| CAS Number | 1707585-90-7 |

The substitutions at the C6 and N9 positions are not arbitrary; they are strategically chosen to impart specific properties to the molecule.

The 6-Chloro Substitution : The chlorine atom at the C6 position is a versatile and common feature in the design of purine-based compounds. nih.gov It serves two primary strategic purposes. Firstly, it acts as a key synthetic handle. The C6 position in the purine ring is susceptible to nucleophilic aromatic substitution, allowing the chlorine to be readily displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols). rsc.org This provides a straightforward method for generating large libraries of 6-substituted purine derivatives for biological screening. acs.orgnih.gov Secondly, the chlorine atom itself can be crucial for biological activity. As a halogen, it can modulate the electronic character of the purine ring and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. chemrxiv.org

Overview of Prior Research on 6-Chloro-Purine and 9-Substituted Purin-8(9H)-one Derivatives

While specific research on this compound is not extensively published, a substantial body of work exists for closely related analogs, providing a clear research context.

Research on 6-chloropurine (B14466) derivatives has heavily focused on their utility as synthetic intermediates for creating diverse purine libraries. rsc.org The Suzuki-Miyaura cross-coupling reaction of 6-chloropurines with phenylboronic acids has been used to synthesize 6-phenylpurine nucleosides, some of which exhibit significant cytostatic activity against various cancer cell lines. acs.orgnih.gov Other studies have utilized 6-chloropurine to create conjugates with different functional groups, leading to compounds with potential anticancer and antiviral activities. nih.govmedchemexpress.comnih.gov

Research on 9-substituted purin-8-one derivatives has been prominent in the field of oncology and kinase inhibition. Studies have shown that 6,8,9-trisubstituted purine analogs, often with a cyclopentyl group at N9, can exhibit potent cytotoxic activity against human liver, colon, and breast cancer cells, in some cases surpassing the efficacy of clinical drugs like 5-Fluorouracil and Fludarabine. nih.govtubitak.gov.tr Furthermore, 2,7,9-trisubstituted 8-oxopurines have been designed as selective inhibitors of kinases like FLT3, with the N9 substituent playing a key role in modulating this selectivity. nih.gov

The collective findings from these studies underscore a clear research trajectory: the use of the 6-chloro position as a versatile point for modification and the N9 position as a critical determinant of biological potency and selectivity. The target compound, this compound, sits (B43327) at the intersection of these research efforts, representing a potential intermediate or a core scaffold for the development of novel kinase inhibitors or cytotoxic agents.

Table 2: Examples of Biological Activity in Related 9-Substituted Purine Derivatives Note: The following data is for structurally related compounds and serves to illustrate the research context.

| Compound Class | Specific Analog Example | Target/Assay | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 6,8,9-Trisubstituted Purines | 6-(phenylpiperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine | Cytotoxicity vs. Huh7 cells | 17.9 | nih.gov |

| 6,8,9-Trisubstituted Purines | 6-(4-fluorophenylpiperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine | Cytotoxicity vs. Huh7 cells | 14.2 | nih.gov |

| 2,7,9-Trisubstituted Purin-8-ones | 9-Cyclobutyl-2-((4-(piperazin-1-yl)phenyl)amino)-7H-purin-8(9H)-one analog | FLT3 Kinase Inhibition | 0.06 | nih.gov |

| 2,7,9-Trisubstituted Purin-8-ones | 9-Cyclobutyl-2-((4-(piperazin-1-yl)phenyl)amino)-7H-purin-8(9H)-one analog | CDK4 Kinase Inhibition | 0.52 | nih.gov |

| 6-Phenylpurine Ribonucleosides | 6-Phenyl-9-(β-D-ribofuranosyl)purine | Cytotoxicity vs. CCRF-CEM cells | 0.25 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN4O |

|---|---|

Molecular Weight |

224.65 g/mol |

IUPAC Name |

6-chloro-9-cyclobutyl-7H-purin-8-one |

InChI |

InChI=1S/C9H9ClN4O/c10-7-6-8(12-4-11-7)14(9(15)13-6)5-2-1-3-5/h4-5H,1-3H2,(H,13,15) |

InChI Key |

NXAPQNUREWRCRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C3=C(C(=NC=N3)Cl)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 9 Cyclobutyl 7h Purin 8 9h One and Structural Analogues

General Synthetic Strategies for Purine-8(9H)-one Core Construction

The formation of the purin-8(9H)-one scaffold can be achieved through several key synthetic routes, including cyclization reactions, multi-component reactions, and ring-closure strategies.

One established method for constructing the purin-8-one core involves the use of diaminomaleonitrile (B72808) (DAMN) and its derivatives. The reaction of DAMN with isocyanates, which are structurally related to urea (B33335), can lead to the formation of a 2-oxoimidazole precursor. This intermediate can then undergo intramolecular cyclization to yield 2-aryl-6-cyano-8-oxopurines upon treatment with an acid. researchgate.net Alternatively, in the presence of a base, this same precursor can be converted into 2-aryl-6-unsubstituted-8-oxopurines. researchgate.net

A reinvestigation of the reactions between urea derivatives of DAMN and aldehydes or ketones has shown that these reactions produce 8-oxo-6-carboxamido-1,2-dihydropurines, which are readily oxidized to the corresponding 6-carboxamidopurines. researchgate.net Similarly, Schiff base derivatives of DAMN react with isocyanates to form substituted 2-oxoimidazoles, which can be oxidized to 8-oxopurine-6-carbonitriles. researchgate.net These reactions highlight the versatility of DAMN as a starting material for the synthesis of various 8-oxopurine derivatives.

| Starting Materials | Reagents | Intermediate | Final Product | Reference |

| Diaminomaleonitrile (DAMN) urea derivative | Aromatic aldehydes | Substituted 2-oxoimidazole | 2-Aryl-6-cyano-8-oxopurines or 2-Aryl-6-unsubstituted-8-oxopurines | researchgate.net |

| Schiff base of DAMN | Isocyanates | Substituted 2-oxoimidazole | 8-Oxopurine-6-carbonitriles | researchgate.net |

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like purines from simple precursors in a single step. The synthesis of C(8)-substituted purine (B94841) derivatives can be achieved through a multi-component reaction involving aminomalononitrile (B1212270) (AMN), urea, and α-amino acid methyl esters. nih.govresearchgate.net This approach allows for the selective decoration of the C(8)-position of the purine ring. nih.govresearchgate.net

Furthermore, the synthesis of purine precursors can be achieved through the chemoselective multi-component one-pot assembly of hydrogen cyanide tetramers in water. nih.gov This method can yield regiospecifically tethered aminoimidazole nucleotide intermediates, which are crucial for the divergent synthesis of purines. nih.gov The use of imidazole (B134444) precursors is a well-established method for purine synthesis. mdpi.com For instance, 4-nitroimidazole (B12731) can be transformed into 4-aminoimidazole-5-carbaldehyde oximes, which can then be cyclized to form 7-substituted purines. mdpi.com

| Reaction Type | Key Precursors | Key Features | Resulting Structures | Reference |

| Multi-component Synthesis | Aminomalononitrile, urea, α-amino acid methyl esters | C(8) selectivity, use of prebiotic compounds | C(8)-substituted 2,6-diamino-purines, iso-guanines, and 3,9-dihydro-6H-purin-6-ones | nih.govresearchgate.net |

| Multi-component Assembly | Hydrogen cyanide tetramers, simple aldehydes | Chemoselective, aqueous conditions | Regiospecifically tethered aminoimidazole nucleotide intermediates | nih.gov |

| Synthesis from Imidazole Precursors | 4-Nitroimidazole | Stepwise functionalization and cyclization | 7-Substituted purines | mdpi.com |

The construction of the purine ring system often involves the formation of the imidazole ring as a key step. plos.org The biosynthesis of purines, for example, begins with an activated ribose, and the imidazole ring is built upon this sugar moiety. plos.org In synthetic chemistry, purines can be viewed as fused pyrimidine-imidazole systems. The opening of the purine ring can serve as a synthetic tool to create modified imidazole and pyrimidine (B1678525) derivatives, which can then be recyclized to form new purine structures. researchgate.netresearchgate.net

An enzymatic approach for the repair of damaged DNA involves the re-closure of the opened imidazole ring of purines, highlighting a biological precedent for this type of ring formation. nih.gov In chemical synthesis, the construction of the imidazole ring can be achieved by reacting a substituted pyrimidine, such as 6-chloropyrimidine-4,5-diamine, with an aldehyde. researchgate.netresearchgate.net This one-pot condensation provides a direct route to 8-substituted purines. researchgate.netresearchgate.net

Regioselective Functionalization of the Purine Scaffold

Once the purine core is assembled, specific functional groups must be introduced at the C-6 and N-9 positions to obtain the target compound.

6-Chloropurine (B14466) is a versatile synthetic intermediate used in the preparation of a wide range of purine derivatives. caymanchem.commedchemexpress.com It can be used to synthesize antibacterial and kinase-inhibiting purines, as well as anticancer agents. caymanchem.com The introduction of a chloro group at the C-6 position is typically achieved through chlorination of a suitable purine precursor, such as hypoxanthine (B114508) (6-hydroxypurine), using reagents like phosphorus oxychloride (POCl₃).

The C-6 position of purines is generally susceptible to nucleophilic attack, especially when an electron-withdrawing group is present on the ring. mdpi.com However, direct C-H functionalization can also be a powerful tool. For instance, a light- and metal-free regioselective C-H alkylation of purines at the C-6 position with alcohols has been reported. researchgate.net While this method introduces an alkyl group, it demonstrates the possibility of direct functionalization at C-6. For the synthesis of 6-chloropurines, the more traditional methods involving chlorination of a 6-oxo or 6-thio precursor are generally employed.

| Precursor | Reagent | Product | Key Advantage | Reference |

| Hypoxanthine (6-hydroxypurine) | POCl₃ | 6-Chloropurine | Readily available starting material | nih.gov |

| 6-Mercaptopurine | Chlorine | 6-Chloropurine | Alternative precursor | nih.gov |

| Purine | Alcohols (for alkylation) | 6-Alkylpurine | Direct C-H functionalization | researchgate.net |

The alkylation of purines can occur at different nitrogen atoms, but for many biological activities, substitution at the N-9 position is crucial. rhhz.net Direct alkylation of purines with alkyl halides often leads to a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the thermodynamically more stable product. nih.govacs.org To achieve regioselectivity, various strategies have been developed.

One approach involves the use of a β-cyclodextrin to block the N-7 position, thereby directing alkylation to the N-9 position with high selectivity. researchgate.net Another method utilizes 6-heteroaryl functions, such as an imidazolyl group, to sterically hinder the N-7 position and promote N-9 alkylation. byu.edu A metal-free, light-promoted method for the synthesis of N-9 alkylated purine nucleoside analogues from purine bases and ethers has also been developed. rhhz.net

For the introduction of a cyclobutyl group, a suitable cyclobutyl halide or a related electrophile would be reacted with the 6-chloropurine intermediate. The choice of reaction conditions, such as the base and solvent, would be critical to favor the formation of the desired N-9 isomer.

| Alkylation Method | Key Feature | Selectivity | Typical Reagents | Reference |

| Direct Alkylation | Simple procedure | Mixture of N-7 and N-9 isomers | Alkyl halides, base | nih.govacs.org |

| β-Cyclodextrin Assisted | N-7 position blocked | High N-9 regioselectivity | Alkylating agent, β-cyclodextrin | researchgate.net |

| Steric Hindrance | Bulky group at C-6 | N-9 regioselective | 6-Heteroarylpurines, alkyl halides | byu.edu |

| Light-Promoted Radical Relay | Metal-free | N-9 regioselective | Ethers, Umemoto's reagent | rhhz.net |

Strategies for N-9 Alkylation with Cyclobutyl and Related Moieties

Alkylation with Cyclobutyl-containing Precursors

The introduction of the cyclobutyl moiety at the N-9 position of the purine ring is a key transformation. This is typically accomplished by reacting a suitable purine precursor, such as 6-chloro-7H-purin-8(9H)-one, with a cyclobutyl-containing electrophile. Common precursors include cyclobutyl halides (e.g., cyclobutyl bromide) or cyclobutyl tosylate. The reaction is generally carried out in the presence of a base to deprotonate the purine nitrogen, facilitating nucleophilic attack on the cyclobutyl electrophile. The choice of solvent and base can significantly influence the reaction's efficiency and regioselectivity. For instance, using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) is a common practice. nih.gov

The reactivity of the alkylating agent also plays a role. While more reactive alkyl halides might lead to faster reactions, they can sometimes result in a mixture of products. ub.edu The use of cyclopentyl halides has been noted to be more effective under microwave irradiation compared to conventional heating or room temperature stirring, suggesting a similar advantage could be explored for cyclobutyl analogues. ub.edu

Control of N-7 versus N-9 Regioselectivity in Purine Alkylation

A significant challenge in the alkylation of purines is controlling the regioselectivity between the N-7 and N-9 positions, as both are nucleophilic. ub.eduresearchgate.net Direct alkylation of purines with alkyl halides often yields a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the major, more thermodynamically stable product. nih.govacs.org

Several strategies have been developed to enhance the regioselectivity for N-9 alkylation. One approach involves the use of specific bases and reaction conditions. For example, tetrabutylammonium (B224687) hydroxide (B78521) has been reported to give better results in achieving N-9 regioselectivity. ub.edu Another method involves the use of silyl (B83357) protection, as seen in the Vorbrüggen method for nucleoside synthesis, which generally favors the formation of the N-9 isomer. nih.gov

Conversely, achieving N-7 regioselectivity is less common but can be favored under certain conditions. For instance, using Grignard reagents can favor the formation of N-7 isomers. nih.gov A method for direct N-7 regioselective introduction of tert-alkyl groups on 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. nih.govacs.org The steric hindrance of substituents on the purine ring can also influence the regioselectivity. For example, a bulky substituent at the C-6 position can shield the N-7 position, thereby favoring N-9 alkylation. nih.govacs.org

The differentiation between N-7 and N-9 isomers is often accomplished using spectroscopic methods, particularly 13C NMR. The chemical shift of the C5 carbon in the purine ring is a key indicator: for 6-chloropurine derivatives, an N-9 substitution results in a C5 chemical shift around 132 ppm, whereas an N-7 substitution leads to a more shielded C5 chemical shift at approximately 123 ppm. acs.org

Derivatization at the C-8 Position of Purin-8(9H)-one

The C-8 position of the purin-8(9H)-one scaffold offers another site for structural modification. A common starting point for such derivatization is a precursor like 6-chloropyrimidine-4,5-diamine. One-pot condensation of this diamine with various aldehydes, often catalyzed by an acid such as cellulose (B213188) sulfuric acid, can efficiently introduce a range of substituents at the C-8 position. researchgate.netresearchgate.net

Further modifications at the C-8 position can be achieved through various reactions. For instance, C8-amino derivatives can be synthesized by displacing a C8-halide with an amine. mdpi.com Halogenation at the C-8 position, such as bromination or iodination, can be accomplished using organometallic intermediates, providing a versatile route to C8-halo-purines which can then serve as precursors for further functionalization. mdpi.com

Advanced Synthetic Techniques Applicable to 6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one Synthesis

Modern synthetic chemistry offers powerful tools that can be applied to improve the synthesis of this compound, enhancing efficiency and enabling the creation of diverse analogues.

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Metal-catalyzed cross-coupling reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions, in particular, are widely used to functionalize purine scaffolds. nih.gov For a molecule like this compound, the chlorine atom at the C-6 position is a prime handle for such transformations.

Common cross-coupling reactions applicable to this system include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino substituents. nih.gov

Chan-Lam Coupling: Copper-catalyzed reaction with boronic acids to form C-O or C-N bonds. nih.gov

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The development of new palladium catalysts with bulky, electron-rich phosphine (B1218219) or carbene ligands has enabled the use of less reactive but more accessible aryl chlorides as substrates. nih.gov Cobalt-catalyzed cross-coupling reactions are also emerging as a more economical and environmentally friendly alternative to palladium. capes.gov.br

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.netresearchgate.net This method is particularly beneficial for the synthesis of purine derivatives. tandfonline.comnih.gov

The application of microwave irradiation can significantly improve the efficiency of alkylation reactions, as demonstrated in the N-alkylation of purines where microwave heating led to better yields and reduced reaction times compared to conventional heating. ub.edu It has also been successfully employed in Buchwald-Hartwig amination reactions on purine scaffolds, facilitating efficient coupling. nih.gov The advantages of microwave-assisted synthesis, including its eco-friendliness and potential for improved regioselectivity, make it a highly attractive approach for the synthesis of this compound. researchgate.net

Methodological Aspects of Synthetic Route Optimization and Purity Profiling

The development of a robust and efficient synthetic route is crucial for the production of any chemical compound. This involves optimizing reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize the formation of byproducts. For heterocyclic compounds like purines, achieving high purity can be challenging due to their polarity and potential instability. numberanalytics.com

Purity profiling , which involves the identification and quantification of impurities, is a critical aspect of quality control. nih.gov Various analytical techniques are employed for this purpose, including:

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating, identifying, and quantifying compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation power of LC with the mass analysis capabilities of MS for impurity identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any impurities present. nih.gov

Thin-Layer Chromatography (TLC): A simple and rapid method for checking the purity and homogeneity of compounds. researchgate.net

Regulatory bodies have established strict limits for allowable levels of impurities in pharmaceutical ingredients, underscoring the importance of thorough purity profiling. nih.gov

Structure Activity Relationship Sar Studies of 6 Chloro 9 Cyclobutyl 7h Purin 8 9h One Analogues

Impact of Substituents on the Purine (B94841) Core on Biological Recognition

Role of the 6-Chloro Substitution in Modulating Target Interaction

The chlorine atom at the C-6 position of the purine ring is a critical determinant of biological activity. Its electron-withdrawing nature significantly influences the electronic distribution of the purine system, which can be crucial for target engagement. In some contexts, the 6-chloro group is considered a key feature for potent activity. For instance, in the development of certain antiviral agents, the 6-chloropurine (B14466) moiety has been identified as important for activity against viruses like SARS-CoV. The electrophilic character of the carbon to which the chlorine is attached may facilitate the formation of a covalent bond with target enzymes, potentially leading to irreversible inhibition.

Furthermore, the 6-chloro group serves as a versatile chemical handle for further modification. It can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse library of 6-substituted purine derivatives. This synthetic tractability makes 6-chloropurines valuable intermediates in drug discovery, enabling the exploration of a wide range of functionalities at this position to optimize target interaction. acs.org Studies on 1-phenylbenzazepines have also shown that a 6-chloro group can enhance affinity for specific receptors. nih.gov

Influence of the N-9 Cyclobutyl Group on Binding Affinity and Selectivity

The substituent at the N-9 position of the purine ring plays a pivotal role in dictating the molecule's interaction with the binding pockets of biological targets, such as protein kinases. The N-9 cyclobutyl group, in particular, has been explored for its impact on both binding affinity and selectivity. The size, shape, and hydrophobicity of this cycloalkyl moiety are critical for fitting into the hydrophobic regions often present in the active sites of enzymes like cyclin-dependent kinases (CDKs).

In studies of CDK inhibitors, a novel 6-aminopurine scaffold bearing an N-9-cis-cyclobutyl moiety was designed and showed potent inhibitory activities. nih.gov The cyclobutyl group is thought to orient the purine core optimally within the ATP-binding site. SAR studies have demonstrated that variations in the size of the cycloalkyl group at the N-9 position can modulate kinase inhibitory activity. For example, increasing the size from a cyclopentyl to a cycloheptyl group has been observed to slightly improve anti-kinase potency in some series of compounds. This suggests that the N-9 substituent is crucial for fine-tuning the inhibitor's fit and, consequently, its efficacy and selectivity profile.

Significance of the 8-Oxo Moiety for Scaffold Integrity and Interactions

The 8-oxo group is a significant feature in many biologically active purine analogues, contributing to both the structural integrity of the scaffold and its interaction with target proteins. The presence of the carbonyl group at the C-8 position alters the hydrogen-bonding pattern of the purine ring. nih.gov This modification can lead to different or enhanced binding specificities compared to their non-oxidized counterparts. nih.govresearchgate.net

Systematic Chemical Modifications and their Biological Consequences

The systematic modification of the 6-chloro-9-cyclobutyl-7H-purin-8(9H)-one scaffold has been a fruitful strategy in medicinal chemistry to probe the chemical space around the purine core and to develop compounds with improved biological activities.

Exploration of Alkyl and Aryl Substitutions at N-7 and N-9

The alkylation of purines can occur at both the N-7 and N-9 positions, often resulting in a mixture of regioisomers where the N-9 substituted product is thermodynamically more stable and predominates. nih.govacs.org The nature of the substituent at these positions is a key determinant of biological activity and selectivity.

In the context of kinase inhibitors, the introduction of various alkyl and aryl groups at N-7 and N-9 has been shown to modulate activity and selectivity between different kinases. For instance, in a series of 2,7,9-trisubstituted 8-oxopurines, the introduction of a methyl group at the N-7 position was found to be important for inhibitory activity. Further exploration with different cycloalkyl and aryl substituents at the N-9 position revealed that bulky groups like cyclooctyl, cycloheptyl, and cyclohexyl could lead to potent inhibition of multiple kinases. The interplay between the substituents at N-7 and N-9 is crucial; for example, an isopropyl group at N-7 was found to substantially increase selectivity towards a specific kinase when paired with various cycloalkyl groups at N-9. This highlights the cooperative effect of these substitutions in achieving the desired biological profile. In some cases, direct alkylation leads to a mixture of N-7 and N-9 derivatives. nih.govacs.org However, regioselective methods have been developed to favor one isomer over the other. acs.orgub.edu The choice of the N-9 substituent can also influence the regioselectivity of further reactions on the purine ring. acs.org

| N-7 Substituent | N-9 Substituent | Target Kinase | IC50 (nM) |

| Methyl | Cyclopentyl | FLT3 | >1000 |

| Methyl | Cyclohexyl | FLT3 | 300 |

| Isopropyl | Cyclopentyl | FLT3 | 70 |

| Isopropyl | Cyclohexyl | FLT3 | 50 |

This table presents a selection of data to illustrate the impact of N-7 and N-9 substitutions on kinase inhibition.

Variation of Functional Groups at C-2 and C-8 Positions

Modifications at the C-2 and C-8 positions of the purine core have a profound impact on the electronic properties and biological activity of the resulting analogues. acs.org The C-8 position is particularly susceptible to both electrophilic and nucleophilic substitution, making it a versatile point for chemical modification. mdpi.comnih.gov

The C-2 position is also a critical site for modification. The presence of an amino group at C-2, for instance, can be a key determinant of activity. In some kinase inhibitor series, a 2-aminophenyl group was found to be essential for potent inhibition. Conversely, the presence of a C-2 amino group can sometimes inhibit the reactivity of the purine nucleoside in certain chemical reactions. mdpi.com The electronic influence of substituents at both C-2 and C-8 is significant, with C-8 substituents generally having a stronger effect on the electronic structure of the purine ring than those at the C-2 position. acs.org

| C-2 Substituent | C-8 Substituent | Biological Effect |

| H | H | Baseline Activity |

| NH2 | H | Often enhances kinase inhibitory activity |

| H | Aryl | Can decrease CDK activity but retain antiproliferative effects |

| NH-Aryl | H | Can be essential for potent kinase inhibition |

This table provides a generalized summary of the effects of substitutions at the C-2 and C-8 positions.

Investigating Linker Diversity and Conformational Flexibility

The conformational flexibility of linkers, particularly those attached to the purine scaffold, plays a crucial role in how a molecule can adapt its shape to fit into a biological target's binding site. For instance, in the development of multidomain proteins, flexible linkers composed of glycine and serine residues are often employed to ensure that the different domains can fold and function independently. This principle can be extended to small molecules, where a flexible linker can allow a key pharmacophore to achieve the optimal orientation for binding.

In a series of 2,7,9-trisubstituted purin-8-ones designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, the nature of the substituents at the N7 and N9 positions was found to modulate the activity and selectivity of the compounds. nih.gov While this study did not specifically investigate a cyclobutyl group at N9, it did explore a range of other cycloalkyl groups, including cyclopentyl, cyclohexyl, and cycloheptyl. The findings indicated that the size and nature of the N9-cycloalkyl group influenced the inhibitory activity of the compounds. nih.gov

The following table, adapted from studies on related purin-8-one analogues, illustrates the impact of varying the N9-cycloalkyl group on kinase inhibition. This data can be used to infer the potential activity profile of this compound analogues.

| Compound Analogue (N9-substituent) | FLT3 IC50 (nM) | CDK4 IC50 (nM) | Selectivity (CDK4/FLT3) |

|---|---|---|---|

| 9-Cyclopentyl | 50 | 150 | 3.0 |

| 9-Cyclohexyl | 45 | 180 | 4.0 |

| 9-Cycloheptyl | 40 | 200 | 5.0 |

| 9-Cyclooctyl | 35 | 250 | 7.1 |

Conformational Analysis and its Correlation with SAR Data

Structural Flexibility of the Cyclobutyl Group and its Impact on Binding Site Accommodation

The cyclobutyl group is not a planar ring; it exists in a puckered conformation to relieve ring strain. This puckering can result in different spatial arrangements of the substituents on the ring. The flexibility of the cyclobutyl ring allows it to adopt various conformations, and the preferred conformation can be influenced by its attachment to the purine ring and its interactions within a protein binding pocket.

The ability of the cyclobutyl group to adopt a specific pucker may be crucial for optimal binding to a target protein. A slight change in the conformation of this group could significantly alter the way the entire molecule fits into a binding site, thereby affecting its activity. For example, one puckered conformation might present a hydrogen bond acceptor in a more favorable position for interaction with a key amino acid residue in the binding site, while another conformation might lead to a steric clash.

In studies of 2,7,9-trisubstituted purin-8-ones, it was observed that increasing the size of the cycloalkyl moiety at the N9 position, from cyclopentyl to cycloheptyl, led to a slight improvement in inhibitory potencies against certain kinases. nih.gov This suggests that the volume and shape of the N9-substituent are important for binding. While not directly studying the cyclobutyl group, this trend implies that the specific conformational properties of the cyclobutyl ring would also play a significant role in determining the biological activity of this compound.

Stereochemical Considerations in Purine-8(9H)-one Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. When a molecule contains a chiral center, it can exist as two non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities because they interact differently with the chiral environment of a biological target, such as an enzyme or a receptor.

In the case of purine-8(9H)-one analogues, the introduction of a substituent on the cyclobutyl ring could create one or more chiral centers, leading to the possibility of different stereoisomers. It is well-established in medicinal chemistry that different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

For example, if a substituent were to be added to the cyclobutyl ring of this compound, this could result in cis and trans diastereomers, as well as enantiomers. These different stereoisomers could have varying affinities for their biological target due to the different spatial orientations of their atoms. One isomer might bind with high affinity, leading to a potent therapeutic effect, while another might have low affinity or even interact with a different target, potentially causing side effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to identify the most active and safest drug candidate.

Mechanistic Investigations of Biological Interactions for 6 Chloro 9 Cyclobutyl 7h Purin 8 9h One Derivatives

Identification and Characterization of Molecular Targets

The biological effects of 6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one derivatives are mediated through their interaction with specific molecular targets. Research has focused on their activity as purinergic receptor ligands, enzyme inhibitors, and their engagement with chaperone proteins.

Purinergic Receptor Ligand Activity (Agonism/Antagonism)

Derivatives of the purine (B94841) scaffold are known to interact with purinergic receptors, such as adenosine (B11128) receptors. For instance, certain 6-(2-Furanyl)-9H-purin-2-amine derivatives have been identified as selective A2A adenosine receptor antagonists. Similarly, 8-cyclopentyltheophylline, another purine derivative, acts as an adenosine antagonist. However, specific studies detailing the agonist or antagonist activity of this compound or its direct derivatives at purinergic receptors are not extensively documented in the current scientific literature. Further investigation is required to fully characterize their profile at this class of receptors.

Enzyme Inhibition Profiling (e.g., Kinases: FLT3, CDK4; Xanthine Oxidase; DprE1)

The inhibitory activity of this compound derivatives has been evaluated against several enzymes, with a particular focus on protein kinases involved in cancer pathogenesis.

Kinase Inhibition: FLT3 and CDK4

A study on 2,7,9-trisubstituted 8-oxopurines revealed that the introduction of a cyclobutyl substituent at the 9-position is significant for potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. Specifically, a derivative with a cyclobutyl group at the N9 position demonstrated an IC50 value in the range of 50–60 nM against FLT3. mdpi.com In contrast, this substitution pattern led to a diminished inhibitory activity against cyclin-dependent kinase 4 (CDK4), with an IC50 value between 400–520 nM. mdpi.com This suggests a degree of selectivity for FLT3 over CDK4 conferred by the N9-cyclobutyl moiety.

| Enzyme Target | IC50 (nM) |

|---|---|

| FLT3 | 50-60 |

| CDK4 | 400-520 |

Xanthine Oxidase and DprE1 Inhibition

While various purine-like structures have been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism, there is no specific data available on the inhibitory activity of this compound derivatives against this enzyme. Similarly, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis, has been targeted by various inhibitors, but the activity of this compound derivatives against DprE1 has not been reported.

Interaction with Chaperone Proteins (e.g., Endoplasmic Reticulum Hsp90 Paralog Grp94)

The purine scaffold has been identified as a promising basis for the development of selective inhibitors of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident paralog of heat shock protein 90 (Hsp90). High-throughput screening has led to the discovery of purine-based compounds that exhibit selectivity for Grp94. These inhibitors typically feature a central purine core. Although this indicates the potential for purine derivatives to interact with Grp94, specific studies on the binding of this compound or its direct derivatives to Grp94 have not been documented.

Elucidation of Molecular Binding Modes

Understanding the precise manner in which these derivatives bind to their targets is crucial for structure-based drug design and optimization. This involves gaining structural insights into the ligand-target complexes and identifying the key molecular interactions.

Structural Insights into Ligand-Target Complex Formation (e.g., X-ray Co-crystallography with Targets)

While no specific X-ray co-crystal structures of this compound derivatives with their biological targets have been reported, molecular modeling studies have provided valuable insights. For the interaction with FLT3, a molecular docking model of a closely related 9-cyclopentyl-7-isopropyl-8-oxopurine derivative suggests a plausible binding mode within the kinase's active site. mdpi.com

In the context of Grp94, co-crystal structures of other purine-based inhibitors have revealed that the purine moiety occupies the adenosine triphosphate (ATP) binding site. This provides a general framework for how the purine core of this compound derivatives might be accommodated within the chaperone's binding pocket.

Key Amino Acid Residues Involved in Ligand Recognition and Specificity

Based on molecular docking studies of a related 9-cyclopentyl-purin-8-one derivative with FLT3, several key amino acid residues are predicted to be involved in ligand recognition and binding. mdpi.com

Hinge Region Interaction: The purine core of the inhibitor is proposed to form crucial hydrogen bonds with the backbone of Cysteine 694 (Cys694) in the hinge region of the kinase. mdpi.com

Hydrophobic Interactions:

The substituent at the 7-position of the purine ring is predicted to engage in hydrophobic interactions with a number of residues, including Valine 624 (Val624), Lysine 644 (Lys644), Valine 675 (Val675), Leucine 767 (Leu767), and the "gatekeeper" residue Phenylalanine 691 (Phe691). mdpi.com

The N9-cycloalkyl group, in this case, a cyclopentyl ring, is thought to form hydrophobic contacts with Aspartic acid 698 (Asp698) and Leucine 767 (Leu767). mdpi.com

These predicted interactions provide a molecular basis for the observed inhibitory activity and can guide the design of more potent and selective inhibitors.

| Inhibitor Moiety | Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Purine Core | Cys694 | Hydrogen Bond |

| 7-position substituent | Val624, Lys644, Val675, Leu767, Phe691 | Hydrophobic |

| 9-position cycloalkyl group | Asp698, Leu767 | Hydrophobic |

Modulation of Cellular Pathways and Processes

Extensive searches of scientific literature and research databases have revealed a significant gap in the documented biological activities of this compound. As a result, specific mechanistic data regarding its interaction with various cellular pathways and processes remain largely uncharacterized in publicly accessible records. The following sections detail the current status of research findings based on the available information.

Impact on Signal Transduction Cascades (e.g., STAT5, ERK1/2 phosphorylation)

There is currently no available scientific literature detailing the effects of this compound on key signal transduction cascades. Specific investigations into its potential to modulate the phosphorylation of signal transducer and activator of transcription 5 (STAT5) or extracellular signal-regulated kinases 1 and 2 (ERK1/2) have not been reported. Consequently, the impact of this compound on these critical cellular signaling pathways is unknown.

Interference with Essential Pathogen Biosynthesis Pathways (e.g., Mycobacterial Cell Wall)

Detailed studies concerning the role of this compound as an inhibitor of essential pathogen biosynthesis pathways are not present in the current body of scientific literature. There is no specific data available on its potential to interfere with processes such as the synthesis of the mycobacterial cell wall. Therefore, its activity as an antimicrobial agent targeting these mechanisms has not been established.

Effects on Viral Replication Cycles

The potential antiviral properties of this compound have not been documented in published research. There are no available studies that investigate the effects of this compound on any stage of viral replication cycles. As such, its efficacy and mechanism of action as a potential antiviral agent remain undetermined.

Computational Chemistry and in Silico Approaches in the Study of 6 Chloro 9 Cyclobutyl 7h Purin 8 9h One

Quantum Mechanical Studies for Electronic and Structural Properties

Quantum mechanical calculations offer fundamental insights into the electronic distribution and geometric parameters of a molecule, which are crucial determinants of its reactivity and interaction with other molecules.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the distribution of electrons, DFT can predict a molecule's reactivity. Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For purine (B94841) analogs, DFT calculations can identify the most likely sites for electrophilic and nucleophilic attack. For instance, in chlorinated purines, the nitrogen atoms of the purine ring and the exocyclic oxygen are often regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the chlorine is electron-deficient and a likely site for nucleophilic substitution. Quantum chemical computations have been used to uncover the chlorination sites and products of purine bases, indicating that the N9 position is a highly reactive site. rsc.org

Table 1: Representative DFT-Calculated Properties for a Purine Analog

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | 3.5 D |

Prediction of Spectroscopic Properties and Conformational Energies

Computational methods can also predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the identity and structure of a synthesized compound. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, theoretical spectra can be generated and compared with experimental data.

Furthermore, computational chemistry allows for the exploration of a molecule's conformational landscape. For a molecule with flexible components like the cyclobutyl ring in 6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one, multiple conformations may exist. Calculating the relative energies of these different conformations helps to identify the most stable, low-energy structures that are likely to be biologically relevant.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulations provide a dynamic view of how a molecule like this compound might interact with a biological target, such as a protein kinase.

Molecular Docking for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.commdpi.comresearchgate.netnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

For purine analogs, which are often designed as kinase inhibitors, molecular docking can predict how this compound might fit into the ATP-binding pocket of a target kinase. The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, the nitrogen atoms in the purine ring are common hydrogen bond acceptors, while the cyclobutyl group can engage in hydrophobic interactions. A novel 6-aminopurine scaffold with an N9-cis-cyclobutyl moiety was designed based on known CDK inhibitors, and molecular docking was used to model its interaction with CDK2 and CDK5. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Purine Analog with a Target Kinase

| Parameter | Description | Example Value |

| Binding Affinity | An estimation of the strength of the interaction between the ligand and the protein. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's binding site that form significant interactions with the ligand. | Leu83, Val91, Ala145 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and the protein. | N1 of purine with backbone NH of Leu83 |

| Hydrophobic Interactions | Nonpolar interactions between the ligand and the protein. | Cyclobutyl ring with Val91 and Ala145 |

Note: The data presented are representative for a purine analog and are intended to illustrate the outputs of a molecular docking study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligands and Receptors

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding mode.

For this compound, an MD simulation could reveal how the compound and its target protein adapt to each other upon binding. It can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. MD simulations of xanthine oxidase inhibitors have been used to explore conformational changes upon inhibitor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools that relate the chemical structure of a series of compounds to their biological activity. These methods are invaluable for optimizing lead compounds in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the physicochemical properties of a set of molecules with their biological activity. mdpi.com For a series of purine analogs, a QSAR model could be developed to predict the inhibitory activity against a specific kinase based on descriptors such as hydrophobicity, electronic properties, and steric parameters. 3D-QSAR models for 2,6,9-trisubstituted purine derivatives have shown that steric properties can be more influential than electronic properties in determining cytotoxicity. mdpi.comnih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.govacs.orgresearchgate.netmdpi.com A pharmacophore model for a kinase inhibitor might include features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring, all in a specific spatial arrangement. Such models can be used to screen large databases of virtual compounds to identify new potential inhibitors. Pharmacophore models have been successfully generated for various kinase inhibitors, including those based on purine scaffolds. nih.govnih.gov

Table 3: Common Pharmacophoric Features for Kinase Inhibitors

| Feature | Description |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. |

| Hydrogen Bond Donor | An atom (e.g., N-H, O-H) that can donate a hydrogen in a hydrogen bond. |

| Hydrophobic Group | A nonpolar group that interacts favorably with hydrophobic regions of the binding site. |

| Aromatic Ring | A flat, cyclic, conjugated system that can engage in π-π stacking interactions. |

Development of Predictive Models for Designing Novel Analogues

The development of predictive models for designing new analogues of this compound would likely be centered around Quantitative Structure-Activity Relationship (QSAR) studies. The primary goal of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For purine derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be particularly insightful. semanticscholar.orgresearchgate.net

These models are built upon a training set of molecules with known biological activities. The molecules are aligned based on a common scaffold, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a model that can predict the activity of new, untested compounds.

For instance, in the design of novel analogues of this compound, a hypothetical 3D-QSAR study could be initiated by synthesizing a library of derivatives with variations at key positions, such as the C2 and C6 positions of the purine ring, or by modifying the cyclobutyl moiety at the N9 position. The biological activity of these compounds would be experimentally determined, and this data would serve as the basis for the computational model. The resulting CoMFA and CoMSIA contour maps would then highlight regions where modifications to the lead structure would be expected to enhance or diminish biological activity.

Table 1: Illustrative Data for a Hypothetical 3D-QSAR Model of this compound Analogues

| Analogue | Modification | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |

| 1 | None (Parent Compound) | 6.5 | 6.45 | 6.52 |

| 2 | C2-Methyl | 6.8 | 6.75 | 6.81 |

| 3 | C6-Amino | 7.2 | 7.15 | 7.22 |

| 4 | N9-Cyclopentyl | 6.3 | 6.32 | 6.28 |

| 5 | C2-Phenyl | 5.9 | 5.95 | 5.88 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular docking is another powerful in silico tool that would be instrumental in the design of new analogues. This technique predicts the preferred orientation of a ligand when bound to a target protein. By understanding the binding mode of this compound within the active site of its biological target, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its activity. This information can then be used to design modifications that enhance these interactions, leading to improved potency and selectivity.

Identification of Key Structural Descriptors for Biological Activity

The biological activity of purine analogues is governed by a combination of structural and physicochemical properties, often referred to as structural descriptors. Through computational analysis, these descriptors can be identified and quantified to understand their influence on the molecule's efficacy.

For this compound and its potential analogues, several key structural descriptors would likely be of significant importance:

Steric Properties: The size and shape of substituents on the purine ring can have a profound impact on biological activity. For example, 3D-QSAR studies on other purine derivatives have shown that bulky groups at certain positions can be either beneficial or detrimental to activity, depending on the topology of the target's binding pocket. semanticscholar.orgresearchgate.net The cyclobutyl group at the N9 position, for instance, occupies a specific volume, and modifications to this group would need to consider the spatial constraints of the binding site.

Electronic Properties: The distribution of electron density within the molecule is another critical factor. The chlorine atom at the C6 position is an electron-withdrawing group, which influences the reactivity and interaction potential of the purine ring. The electrostatic potential maps generated from computational models can reveal regions of positive and negative potential, guiding the introduction of substituents that can form favorable electrostatic interactions with the target protein.

Hydrogen Bonding Capacity: The purine scaffold contains several nitrogen atoms that can act as hydrogen bond acceptors, and the oxygen at the C8 position can also participate in hydrogen bonding. The ability to form specific hydrogen bonds with amino acid residues in the target's active site is often a key determinant of binding affinity. Computational methods can identify potential hydrogen bonding interactions and guide the design of analogues with enhanced hydrogen bonding capabilities.

Table 2: Key Structural Descriptors and Their Potential Influence on the Biological Activity of this compound Analogues

| Structural Descriptor | Description | Potential Influence on Activity |

| Molecular Weight | The total mass of the molecule. | Can affect solubility, permeability, and diffusion. |

| logP | A measure of the molecule's lipophilicity. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Hydrogen Bond Donors | The number of N-H or O-H bonds. | Important for specific interactions with the biological target. |

| Hydrogen Bond Acceptors | The number of nitrogen or oxygen atoms. | Crucial for forming hydrogen bonds with the target protein. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Emerging Research Directions and Perspectives for 6 Chloro 9 Cyclobutyl 7h Purin 8 9h One Chemistry

Development of Advanced Synthetic Methodologies

The synthesis of purine (B94841) derivatives has evolved significantly, moving from classical multi-step procedures to more innovative and efficient strategies. These advancements are crucial for creating diverse molecular libraries needed for drug discovery.

Achieving specific chemical reactions at the desired positions (chemo- and regioselectivity) is a fundamental challenge in the synthesis of complex, multi-substituted purines. Researchers have developed various strategies to control the outcomes of these reactions. For instance, multi-step synthetic pathways starting from precursors like 4,6-dichloro-5-nitropyrimidine allow for the sequential and controlled introduction of different substituents at various positions on the purine ring. nih.gov One-pot synthetic pathways are also being developed to produce libraries of 6,8,9 poly-substituted purines from pyrimidines and other reagents under controlled conditions. nih.govrsc.org

Methods such as the Chan-Lam cross-coupling reaction have been employed to introduce aryl substituents, while the Buchwald-Hartwig amination has been used to substitute chlorine atoms at specific positions, sometimes requiring microwave irradiation to proceed efficiently. nih.gov The alkylation of the purine core, a critical step in generating derivatives, can result in different isomers (e.g., N-7 vs. N-9 substitution), and reaction conditions are often optimized to favor the desired regioisomer. nih.govnih.gov An efficient method for the regioselective synthesis of purine analogues involves the condensation of a silylated purine derivative with various alkylating agents, leading to preferential N-9 alkylation. rsc.org

In line with the growing emphasis on environmental responsibility in chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of purines and related heterocyclic compounds. nih.gov The goal is to reduce or eliminate the use of hazardous substances and to design more energy-efficient processes. frontiersin.org

Key green chemistry strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces waste. researchgate.net MCRs are considered a sustainable approach for generating libraries of purine and pyrimidine (B1678525) derivatives for drug discovery. researchgate.net

Mechanochemical Synthesis: This solvent-free or low-solvent technique uses mechanical force (e.g., grinding) to initiate chemical reactions, offering an environmentally friendly alternative to traditional solution-based methods. researchgate.net

Use of Green Solvents: Researchers are exploring the use of benign solvents, such as water, to replace hazardous organic solvents in the synthesis of heterocyclic compounds. frontiersin.org

Catalysis: The use of reusable catalysts, such as cellulose (B213188) sulfuric acid, can promote efficient synthesis under mild, solvent-free conditions, simplifying workup procedures and minimizing waste. researchgate.net These catalytic methods align with several of the 12 core principles of green chemistry. nih.govresearchgate.net

Interdisciplinary Approaches to Mechanistic Understanding

Understanding how purine-8(9H)-one derivatives function at a molecular level requires a combination of techniques from different scientific disciplines. This integrated approach is essential for rational drug design and for identifying the specific biological targets of these compounds.

The combination of structural biology and computational chemistry provides powerful insights for designing new, more potent, and selective drug candidates.

Structural Biology: Techniques like X-ray crystallography allow scientists to determine the precise three-dimensional structure of a drug target (such as an enzyme) with a purine derivative bound to it. nih.gov This information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's activity. For example, the crystal structure of a 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one derivative bound to its target kinase revealed the specific interactions responsible for its inhibitory effect. mdpi.com

Computational Chemistry: Molecular docking is a computational technique used to predict the binding mode of a molecule within the active site of a target protein. mdpi.com This method helps researchers to prioritize which compounds to synthesize and test, saving time and resources. By modeling how different substituents on the purine core might interact with a target, scientists can rationally design derivatives with improved affinity and selectivity. nih.govmdpi.com

Identifying the biological targets of novel compounds is a critical step in drug discovery. High-throughput screening (HTS) and advanced chemical biology tools are central to this effort.

High-Throughput Screening (HTS): HTS is an automated process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target or cellular process. bmglabtech.com This approach is widely used in the pharmaceutical industry to identify initial "hits" or lead compounds. wikipedia.org HTS assays have been developed to screen for inhibitors of purine-related pathways, such as the purine salvage pathway in the malaria parasite Plasmodium falciparum and the de novo purine biosynthesis pathway in cancer cells. nih.govbellbrooklabs.com

Chemical Biology Tools: These tools are designed to study biological systems using chemical techniques. They include chemical probes, which can be used to label and identify protein targets, and various assays to profile the activity of compounds across a wide range of biological targets. sigmaaldrich.com Kinase assays, for example, can be used to screen purine derivatives against a panel of human kinases to identify which ones are inhibited, thereby revealing the compound's mechanism of action. nih.gov This approach helps to identify the specific targets responsible for a compound's observed cellular effects, such as inducing apoptosis. nih.govrsc.org

Exploring Novel Biological Targets and Therapeutic Areas for Purine-8(9H)-one Derivatives

Purine analogues are a well-established class of antimetabolites that interfere with the synthesis of DNA and RNA. nih.govwikipedia.org Building on this foundation, research into derivatives of the purin-8(9H)-one scaffold is uncovering a wide array of potential therapeutic applications by identifying novel biological targets.

Derivatives of the purine core are being actively investigated in several key therapeutic areas:

Oncology: Cancer remains a primary focus for purine analogue research. nih.gov Novel derivatives are being designed as inhibitors of specific targets that drive cancer cell growth and survival.

Kinase Inhibition: Many cancers are driven by abnormal kinase activity. Purin-8-one derivatives have been developed as potent inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). nih.govmdpi.com

Tubulin Polymerization Inhibition: Some 9H-purine derivatives have been found to inhibit the polymerization of tubulin, a process essential for cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

Induction of Apoptosis: Researchers have synthesized libraries of 6,8,9 poly-substituted purines and identified compounds that induce apoptosis (programmed cell death) in leukemia cells, potentially through the inhibition of targets like Death-Associated Protein Kinase 1 (DAPK-1). nih.govrsc.org

Overcoming Chemoresistance: In cancers like glioblastoma, the de novo purine biosynthesis pathway can be a major driver of resistance to chemotherapy. Targeting enzymes in this pathway is a promising strategy to re-sensitize tumors to treatment. nih.gov

Infectious Diseases: The reliance of some pathogens on purine salvage pathways, which are absent in humans, makes these pathways attractive drug targets. HTS campaigns have been used to identify purine analogues that inhibit the growth of the malaria parasite Plasmodium falciparum. nih.gov

Thrombosis: Some purine derivatives have been designed as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, indicating their potential as anticoagulant agents. nih.gov

The diverse biological activities of purine-8(9H)-one derivatives are summarized in the table below.

| Therapeutic Area | Biological Target / Mechanism | Example Application |

|---|---|---|

| Oncology | Kinase Inhibition (e.g., FLT3) | Acute Myeloid Leukemia (AML) |

| Oncology | Tubulin Polymerization Inhibition | Various Cancers (e.g., Gastric Cancer) |

| Oncology | Apoptosis Induction (e.g., via DAPK-1) | Leukemia |

| Oncology | Inhibition of Purine Biosynthesis | Glioblastoma (Chemoresistance) |

| Infectious Disease | Inhibition of Purine Salvage Pathway | Malaria |

| Thrombosis | Factor Xa Inhibition | Anticoagulation |

Design of Chemical Probes and Imaging Agents Based on the 6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one Scaffold

The unique structural framework of this compound presents a versatile scaffold for the development of sophisticated chemical probes and imaging agents. These tools are instrumental in elucidating the biological targets and mechanisms of action of purine-based compounds. The design of such probes typically involves the strategic attachment of a reporter group, such as a fluorophore, an affinity tag, or a radionuclide, to the core purine structure. The primary challenge lies in achieving this conjugation without significantly diminishing the molecule's inherent biological activity and specificity.

The reactivity of the 6-chloro position on the purine ring is a key feature that can be exploited for the introduction of various functionalities. This position is susceptible to nucleophilic aromatic substitution, allowing for the covalent attachment of linkers bearing reporter groups. Additionally, the purine scaffold itself offers other potential sites for modification, which can be explored to optimize the properties of the resulting probes.

Strategies for Probe Development:

The development of chemical probes from the this compound scaffold can be approached through several established strategies:

Fluorescent Probes: The introduction of a fluorescent dye allows for the visualization of the molecule's distribution and interaction with cellular components using techniques like fluorescence microscopy and flow cytometry. The choice of fluorophore is critical and depends on the specific application, with considerations for brightness, photostability, and spectral properties. The fluorophore can be attached to the purine scaffold via a flexible linker to minimize steric hindrance and preserve biological activity.

Affinity-Based Probes: For target identification and purification, an affinity tag such as biotin can be incorporated into the molecule's structure. Biotin's high affinity for avidin and streptavidin allows for the selective capture and isolation of protein targets that bind to the this compound scaffold. These "pull-down" experiments are crucial for identifying the molecular targets of novel compounds.

Imaging Agents for In Vivo Studies: For non-invasive imaging in living organisms, radionuclides suitable for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be chelated or covalently attached to the purine derivative. This enables the study of the compound's biodistribution, pharmacokinetics, and target engagement in a whole-animal context.

Hypothetical Design of Probes:

The following table illustrates the potential design of various chemical probes and imaging agents based on the this compound scaffold. These are conceptual designs based on established principles of probe development.

| Probe Type | Reporter Group | Linker | Attachment Point | Potential Application |

| Fluorescent Probe | Fluorescein | Polyethylene glycol (PEG) | C6-position | Cellular imaging and target localization |

| Affinity Probe | Biotin | Alkyl chain | C6-position | Target protein pull-down and identification |

| PET Imaging Agent | Fluorine-18 | Fluoroethyl | N7-position | In vivo biodistribution studies |

The successful synthesis and application of such probes would significantly advance our understanding of the biological roles of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution at the purine C6 position, followed by cyclobutyl group introduction via alkylation or coupling reactions. Key steps include chlorination (e.g., using POCl₃ or hexachloroethane) and cyclobutylamine substitution under controlled temperature (50–80°C) in anhydrous solvents like DMF or THF . Low yields (e.g., 31% in analogous purine syntheses) often arise from steric hindrance from the cyclobutyl group; optimizing stoichiometry or using flow chemistry (continuous process) can improve reproducibility .

Q. How is the compound characterized structurally, and what spectroscopic methods are critical for validation?

X-ray crystallography is the gold standard for confirming the cyclobutyl substitution pattern and chlorine positioning. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving ambiguities in electron density maps caused by the cyclobutyl ring’s conformational flexibility . Complementary methods include:

Q. What preliminary biological screening methods are used to assess its activity?

Target-based assays (e.g., kinase inhibition) are prioritized due to structural similarity to ATP analogs. Enzymatic assays (IC₅₀ determination) using purified kinases (e.g., CDK2 or Aurora kinases) are common. Cell viability assays (MTT or ATP-lite) in cancer lines validate antiproliferative effects, with comparisons to analogs (e.g., 9-cyclopentyl derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric challenges during cyclobutyl group introduction?

Steric hindrance from the cyclobutyl group often leads to side reactions (e.g., N7 vs. N9 alkylation). Strategies include:

Q. What crystallographic challenges arise from the cyclobutyl moiety, and how are they resolved?

The cyclobutyl ring’s puckering creates disorder in crystal lattices, complicating refinement. Solutions include:

Q. How do electronic and steric effects of the cyclobutyl group influence reactivity in derivatization?

The cyclobutyl group’s electron-donating nature stabilizes intermediates in substitution reactions (e.g., Suzuki couplings at C8). Steric effects dominate at C2 and C6, favoring reactions at less hindered positions. Comparative studies with cyclopentyl/cyclohexyl analogs show reduced C6 reactivity in cyclobutyl derivatives due to ring strain, requiring harsher conditions (e.g., Pd(PPh₃)₄ at 100°C) .

Q. How can contradictions in biological activity data between in vitro and cell-based assays be addressed?

Discrepancies often stem from poor solubility or membrane permeability. Methods to resolve this include:

- Prodrug design : Phosphorylation or esterification of the hydroxyl group improves bioavailability .

- Metabolic stability assays : Liver microsome studies identify degradation pathways (e.g., CYP450 oxidation) .

- Comparative SAR : Testing analogs with varied lipophilicity (ClogP calculations) clarifies transport limitations .

Q. What advanced computational methods support SAR studies for this compound?

- Docking simulations (AutoDock Vina) : Predict binding modes to kinase ATP pockets, highlighting cyclobutyl-kinase hydrophobic pocket interactions .

- MD simulations (GROMACS) : Assess conformational stability of the cyclobutyl ring in aqueous vs. binding site environments .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.